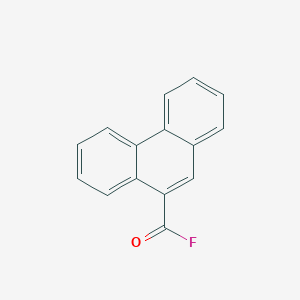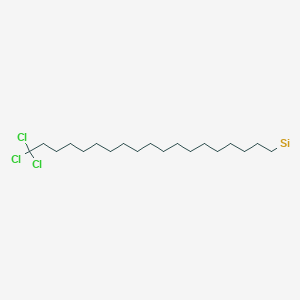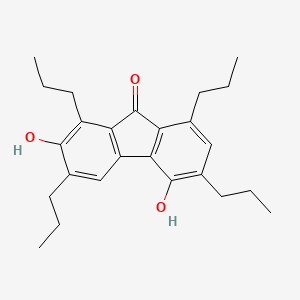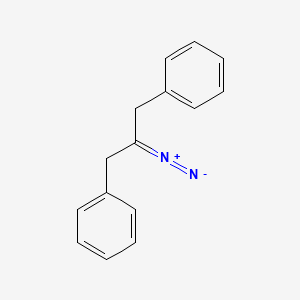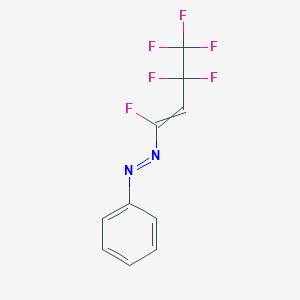
(E)-1-(1,3,3,4,4,4-Hexafluorobut-1-en-1-yl)-2-phenyldiazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(1,3,3,4,4,4-Hexafluorobut-1-en-1-yl)-2-phenyldiazene is a synthetic organic compound characterized by the presence of a hexafluorobut-1-en-1-yl group and a phenyldiazene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1,3,3,4,4,4-Hexafluorobut-1-en-1-yl)-2-phenyldiazene typically involves the reaction of hexafluorobut-1-ene with a suitable diazene precursor under controlled conditions. The reaction may require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-(1,3,3,4,4,4-Hexafluorobut-1-en-1-yl)-2-phenyldiazene can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The hexafluorobut-1-en-1-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include factors like temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (E)-1-(1,3,3,4,4,4-Hexafluorobut-1-en-1-yl)-2-phenyldiazene can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound may be used as a probe or reagent to study biochemical pathways and interactions. Its fluorinated moiety can be particularly useful in imaging and diagnostic applications.
Medicine
Potential medical applications include the development of new pharmaceuticals or therapeutic agents. The compound’s unique properties may offer advantages in drug design and delivery.
Industry
In industry, this compound can be used in the production of specialty chemicals, materials, and coatings. Its stability and reactivity make it suitable for various industrial processes.
Mécanisme D'action
The mechanism by which (E)-1-(1,3,3,4,4,4-Hexafluorobut-1-en-1-yl)-2-phenyldiazene exerts its effects depends on its specific application. In chemical reactions, it may act as a nucleophile or electrophile, participating in various reaction pathways. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other fluorinated diazenes and related organic molecules with similar structural features. Examples include:
- (E)-1-(1,3,3,4,4,4-Hexafluorobut-1-en-1-yl)-2-methyldiazene
- (E)-1-(1,3,3,4,4,4-Hexafluorobut-1-en-1-yl)-2-ethyldiazene
Uniqueness
What sets (E)-1-(1,3,3,4,4,4-Hexafluorobut-1-en-1-yl)-2-phenyldiazene apart is its specific combination of a hexafluorobut-1-en-1-yl group and a phenyldiazene moiety. This unique structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications.
Propriétés
Numéro CAS |
137731-01-2 |
|---|---|
Formule moléculaire |
C10H6F6N2 |
Poids moléculaire |
268.16 g/mol |
Nom IUPAC |
1,3,3,4,4,4-hexafluorobut-1-enyl(phenyl)diazene |
InChI |
InChI=1S/C10H6F6N2/c11-8(6-9(12,13)10(14,15)16)18-17-7-4-2-1-3-5-7/h1-6H |
Clé InChI |
HOKHIQXTGNETNS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=NC(=CC(C(F)(F)F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


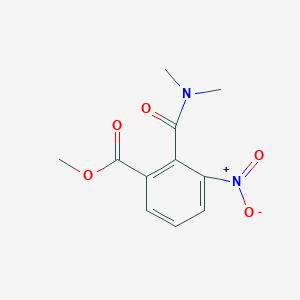

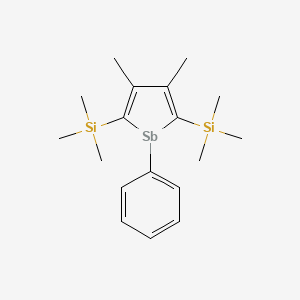
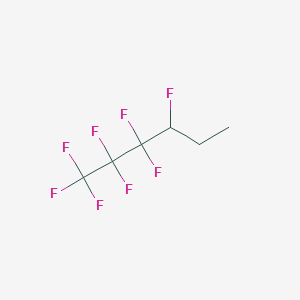

![3-[(4-Methylphenyl)methylidene]-1H-2-benzopyran-4(3H)-one](/img/structure/B14273166.png)
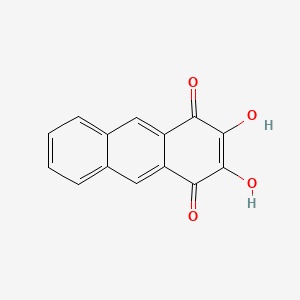

![1,18-Diazoniatricyclo[31.3.1.114,18]octatriaconta-1(37),14,16,18(38),33,35-hexaene](/img/structure/B14273183.png)
